[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol
Description
[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 2,5-difluorophenyl group and at position 5 with a hydroxymethyl (-CH₂OH) moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for ester or amide functionalities.
Properties
IUPAC Name |
[3-(2,5-difluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATVYWAGSWTUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC(=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of the difluorophenyl group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Isoxazole Derivatives
The compound is structurally distinct from related isoxazole derivatives in terms of substitution patterns and functional groups. Key comparisons include:
Key Observations :
- Fluorine vs.
- Hydroxymethyl vs. Alkoxy Groups : The -CH₂OH group enhances polarity relative to ethoxy or methoxy substituents, which may increase aqueous solubility but reduce membrane permeability.
Crystallographic and Conformational Analysis
While crystallographic data for the target compound is unavailable, isostructural fluorophenyl-containing analogs exhibit:
- Triclinic Symmetry (P̄1) : Common in aromatic heterocycles with bulky substituents.
- Planar vs. Perpendicular Conformations : The 2,5-difluorophenyl group may adopt a planar orientation relative to the isoxazole ring, whereas bulkier substituents (e.g., triazoles) disrupt planarity. Such conformational differences influence melting points, solubility, and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
